N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-3-ylmethyl)glycinamide
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Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl sulfonyl group, a cyclohexyl group, and a pyridin-3-ylmethyl group attached to a glycinamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-3-ylmethyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-3-ylmethyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-3-ylmethyl)glycinamide can be compared with other similar compounds, such as:
- N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide
- N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-pyridinylmethyl)glycinamide
These compounds share similar structural features but differ in the substituents attached to the glycinamide backbone
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O3S/c21-17-8-10-19(11-9-17)28(26,27)24(18-6-2-1-3-7-18)15-20(25)23-14-16-5-4-12-22-13-16/h4-5,8-13,18H,1-3,6-7,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTSDBZDWJGGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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